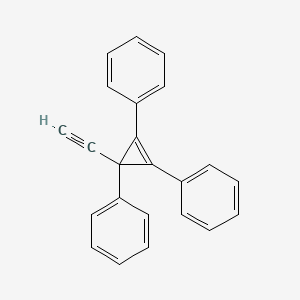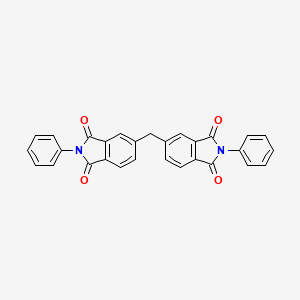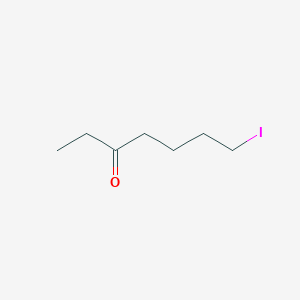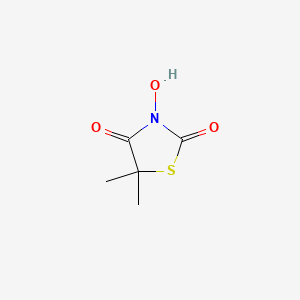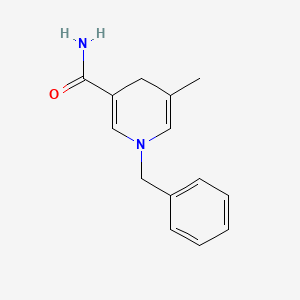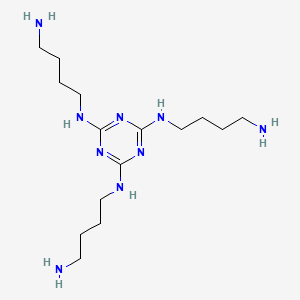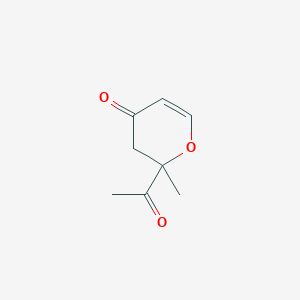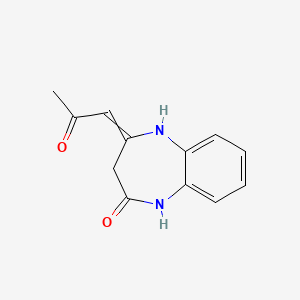
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound has a unique structure that includes a seven-membered diazepine ring fused to a benzene ring, with specific substituents that contribute to its distinct properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- typically involves the following steps:
Formation of the Diazepine Ring: This step involves the cyclization of appropriate precursors to form the seven-membered diazepine ring.
Introduction of Substituents: Specific substituents such as the oxopropylidene group are introduced through various chemical reactions, including acylation and alkylation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one substituent with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
科学研究应用
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- involves its interaction with specific molecular targets and pathways. For example, upon photoexcitation, the compound undergoes an ultrafast excited-state intramolecular proton transfer process, leading to various decay pathways that populate the ground state . These pathways are responsible for the compound’s photophysical properties and its potential use as a fluorogenic probe .
相似化合物的比较
Similar Compounds
Similar compounds include other benzodiazepine derivatives such as:
3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: Known for its anticancer properties.
1-Ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: Characterized by its unique substituents.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one:
Uniqueness
The uniqueness of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- lies in its specific substituents and the resulting chemical and biological properties. Its structure allows for unique interactions and reactions that are not observed in other benzodiazepine derivatives .
属性
CAS 编号 |
111008-23-2 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
2-(2-oxopropylidene)-1,5-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)6-9-7-12(16)14-11-5-3-2-4-10(11)13-9/h2-6,13H,7H2,1H3,(H,14,16) |
InChI 键 |
RCYMCAMDQNXWCC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=C1CC(=O)NC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


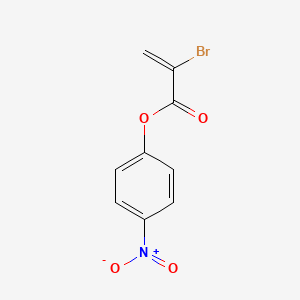
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
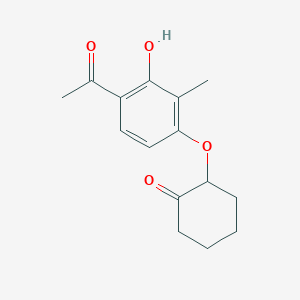

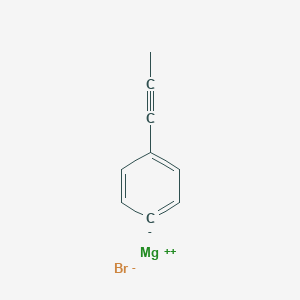
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
